molecular formula C7H11ClN2O2 B2725680 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride CAS No. 1909308-73-1

2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride

Cat. No.: B2725680
CAS No.: 1909308-73-1
M. Wt: 190.63
InChI Key: QMYJVDJBEWJIRT-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride is a synthetic organic compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a propanoic acid moiety at the 2-position, further stabilized as a hydrochloride salt. The pyrazole ring is a heterocyclic aromatic system known for its role in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions . The hydrochloride salt form enhances aqueous solubility, a critical factor in pharmaceutical formulations.

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5(7(10)11)6-3-4-8-9(6)2;/h3-5H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYJVDJBEWJIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with propanoic acid. Research has shown that modifications to the pyrazole ring can lead to derivatives with enhanced biological activities. For instance, studies have highlighted the synthesis of chromone-related pyrazole compounds that exhibit promising antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species .

Antimicrobial Properties

Research indicates that derivatives of 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride possess significant antimicrobial properties. In vitro studies have demonstrated that certain derivatives exhibit activity comparable to established antibiotics such as linezolid and cefaclor, particularly against Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Studies show that certain pyrazole derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Treatment of Synucleinopathies

Recent patent applications have proposed the use of pyrazole derivatives, including 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride, for treating synucleinopathies such as Parkinson's disease. These compounds may act as inhibitors of specific enzymes involved in the pathology of these conditions .

Cancer Research

There is emerging evidence supporting the use of this compound in cancer research. Specific derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a potential role in targeted cancer therapies .

Case Studies

StudyFindings
Gill et al. (2009)Reported synthesis of pyrazole derivatives with antibacterial activity comparable to commercial antibiotics .
PMC Study (2017)Demonstrated antioxidant activity in pyrazole compounds, suggesting their utility in oxidative stress management .
Patent Application (2021)Proposed therapeutic applications for synucleinopathies using pyrazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Solubility : The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to ester- or ether-containing analogs (e.g., EP00342850), which rely on lipophilic groups for membrane penetration .
  • Stability : Unlike esters (e.g., WO92/14706), the hydrochloride form avoids hydrolysis under physiological conditions, enhancing shelf-life .
  • Bioactivity : The pyrazole ring in the target compound may offer distinct hydrogen-bonding interactions with biological targets compared to bicycloheptane (GB02218983) or indanyl (EP00342850) systems, which prioritize steric bulk .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s carboxylic acid and chloride ions likely form a robust hydrogen-bonded network, as evidenced by graph set analysis in related salts (e.g., R₄²(8) motifs in protonated carboxylic acids) . In contrast, esterified analogs (e.g., EP00342850) exhibit weaker van der Waals-dominated crystal packing .
  • Melting Points: Hydrochloride salts typically display higher melting points (>200°C) than neutral propanoic acid derivatives (e.g., 150–180°C for esters in WO92/14706) due to ionic lattice stabilization .

Biological Activity

2-(1-Methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride features a pyrazole ring, which is known for its diverse biological activities. The presence of the propanoic acid moiety enhances its solubility and bioavailability, making it a suitable candidate for various therapeutic applications.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with a similar pyrazole structure have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation . In animal models, these compounds have demonstrated efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Studies have reported that 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest significant antimicrobial activity, with some derivatives exhibiting MICs as low as 0.0039 mg/mL against Gram-positive bacteria .

Anticancer Properties

Pyrazole derivatives have also been explored for their anticancer properties. Compounds related to 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride have shown cytotoxic effects against various cancer cell lines, including leukemia and melanoma cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity in carrageenan-induced edema models. The most active compounds exhibited effects comparable to indomethacin, a standard anti-inflammatory drug .
  • Antimicrobial Testing : Another investigation tested various pyrazole derivatives against microbial strains. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial activity .
  • Cytotoxicity Assays : Cytotoxicity assays on human cancer cell lines revealed that specific pyrazole compounds induced cell death at lower concentrations than traditional chemotherapeutics, suggesting a promising avenue for further drug development .

Data Tables

Biological ActivityCompound StructureObserved EffectReference
Anti-inflammatoryPyrazole derivativesCOX inhibition
Antimicrobial2-(1-methyl-1H-pyrazol-5-yl)propanoic acidMIC < 0.0039 mg/mL against S. aureus
AnticancerVarious pyrazole derivativesInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with propanoic acid precursors. For example, pyrazole rings can be functionalized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) . Post-synthesis, purity validation should employ HPLC (High-Performance Liquid Chromatography) with reference standards (e.g., EP impurity standards for propanoic acid derivatives ) and NMR for structural confirmation.

Q. How can researchers address missing physicochemical data (e.g., solubility, partition coefficient) for this compound?

  • Methodological Answer : Experimental determination is critical. Solubility can be assessed via shake-flask methods in solvents like water, DMSO, or ethanol. Partition coefficients (logP) may be measured using octanol-water partitioning experiments. Computational tools like COSMO-RS or QSPR models can provide preliminary estimates if experimental data are unavailable .

Q. What analytical techniques are suitable for characterizing the hydrochloride salt form?

  • Methodological Answer : Use X-ray crystallography for crystal structure determination, FT-IR to confirm protonation of the carboxylic acid group, and elemental analysis (CHNS) to verify the HCl stoichiometry. Comparative HPLC retention times against known hydrochloride salts (e.g., imidazole derivatives ) can further validate the salt form.

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict transition states and enantioselectivity in asymmetric synthesis. Molecular docking studies may identify chiral catalysts (e.g., BINOL-derived phosphoric acids) that favor the desired configuration. Experimental validation via chiral HPLC or polarimetry is essential .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies (e.g., ICH guidelines) across pH ranges (1–13) using UV-Vis spectroscopy or LC-MS to monitor degradation products. Compare results with structurally analogous compounds (e.g., pyrazole-carboxylic acid derivatives ) to identify pH-sensitive functional groups. Statistical tools like Principal Component Analysis (PCA) can isolate critical degradation factors .

Q. How can researchers design experiments to elucidate the compound’s pharmacokinetic behavior in vitro?

  • Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability and microsomal assays (e.g., liver S9 fractions) to study metabolic stability. LC-MS/MS quantifies parent compound and metabolites. Parallel Artificial Membrane Permeability Assay (PAMPA) can complement these studies .

Data Interpretation and Optimization

Q. What statistical methods are recommended for analyzing discrepancies in biological activity assays?

  • Methodological Answer : Apply Bland-Altman plots to assess inter-assay variability and ANOVA to identify systematic errors. If biological replicates show high variance, use nested experimental designs to isolate confounding factors (e.g., cell passage number, reagent batches) .

Q. How can reaction yields be improved while minimizing byproduct formation?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. Techniques such as in situ FT-IR or ReactIR can monitor reaction progress in real time. Green chemistry principles (e.g., microwave-assisted synthesis) may enhance efficiency .

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